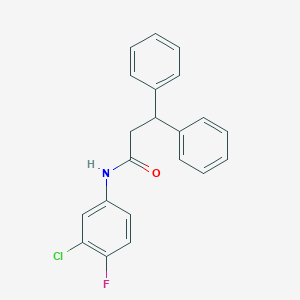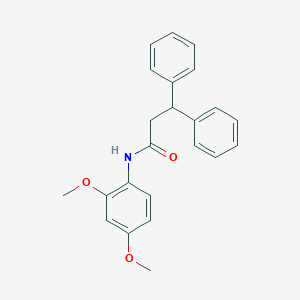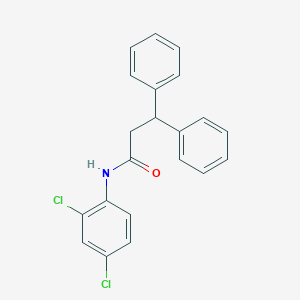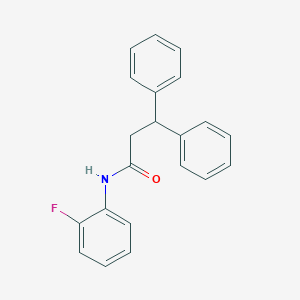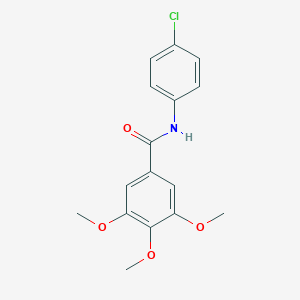
N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTM belongs to the family of phenylalkylamines and is structurally similar to other psychoactive compounds such as mescaline and 2C-B.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been the subject of several scientific studies due to its potential therapeutic applications. One of the most promising applications of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is in the treatment of depression. In a recent study, N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide was found to have antidepressant-like effects in animal models, suggesting that it may be a viable treatment option for depression.
Wirkmechanismus
The exact mechanism of action of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is not yet fully understood. However, it is believed that N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide acts as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor. This receptor is known to be involved in mood regulation and has been implicated in the pathophysiology of depression.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has been shown to have several biochemical and physiological effects. In addition to its antidepressant-like effects, N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has also been found to have anxiolytic effects, suggesting that it may be a potential treatment option for anxiety disorders. N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide has also been found to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide for lab experiments is its relatively simple synthesis method. N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is also relatively inexpensive compared to other psychoactive compounds, making it an attractive option for researchers on a budget. However, one limitation of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide. One area of interest is the development of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide analogs with improved pharmacological properties. Another potential direction is the investigation of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide's effects on other serotonin receptors, which may have implications for the treatment of other psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide involves several steps, including the reaction of 4-chlorobenzaldehyde with 3,4,5-trimethoxyaniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then acylated with acetic anhydride to produce N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide. The synthesis of N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide is relatively straightforward and can be performed using standard laboratory techniques.
Eigenschaften
Molekularformel |
C16H16ClNO4 |
|---|---|
Molekulargewicht |
321.75 g/mol |
IUPAC-Name |
N-(4-chlorophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H16ClNO4/c1-20-13-8-10(9-14(21-2)15(13)22-3)16(19)18-12-6-4-11(17)5-7-12/h4-9H,1-3H3,(H,18,19) |
InChI-Schlüssel |
ODRCEQRCKPMANV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)Cl |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




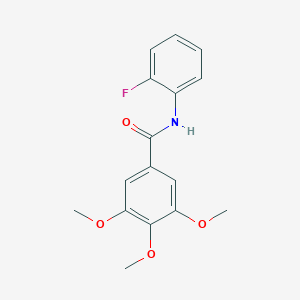
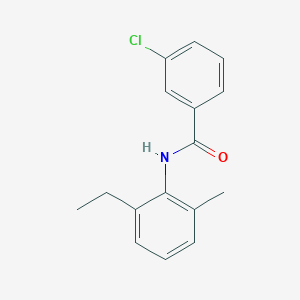
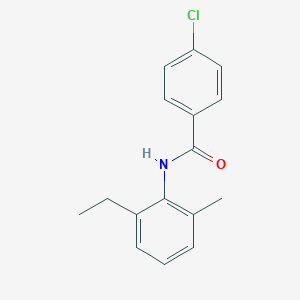

![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)

